2-((3-Methyl-1H-pyrazolo(3,4-B)quinolin-4-YL)amino)-1-butanol
Description
Properties
CAS No. |
105774-22-9 |
|---|---|
Molecular Formula |
C15H18N4O |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
2-[(3-methyl-2H-pyrazolo[3,4-b]quinolin-4-yl)amino]butan-1-ol |
InChI |
InChI=1S/C15H18N4O/c1-3-10(8-20)16-14-11-6-4-5-7-12(11)17-15-13(14)9(2)18-19-15/h4-7,10,20H,3,8H2,1-2H3,(H2,16,17,18,19) |
InChI Key |
AZTQHENDBGVFJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC1=C2C=CC=CC2=NC3=NNC(=C13)C |
Origin of Product |
United States |
Preparation Methods
Friedländer Condensation
The Friedländer condensation is a classical method for constructing fused quinoline systems. For pyrazolo[3,4-b]quinolines, this involves reacting o-aminocarbonyl compounds (e.g., o-aminobenzaldehyde) with 5-pyrazolones under acidic or basic conditions. For example:
Yields range from 60–85% depending on substituents and solvent systems.
Two-Component Cyclization with Hydrazines
A scalable route involves cyclizing 4-chloroquinoline-3-carbaldehyde with methylhydrazine in ethanol at reflux:
This method avoids multi-step intermediates and achieves >90% purity after recrystallization.
Functionalization at Position 4: Introduction of the Amino Group
Nitration and Reduction
Nitration of the pyrazoloquinoline core at position 4 using fuming HNO₃/H₂SO₄ followed by catalytic hydrogenation (H₂/Pd-C) yields the 4-amino derivative:
Key Data :
Direct Amination via Buchwald-Hartwig Coupling
Palladium-catalyzed coupling of 4-chloro-3-methylpyrazoloquinoline with ammonia or amines introduces the amino group efficiently:
Optimized Conditions :
Attachment of the 1-Butanol Side Chain
Nucleophilic Substitution with 4-Bromo-1-Butanol
The 4-amino group reacts with 4-bromo-1-butanol in the presence of K₂CO₃ in DMF at 80°C:
Challenges :
Reductive Amination with 4-Oxo-1-Butanol
A two-step protocol involves forming a Schiff base followed by NaBH₄ reduction:
-
Imine Formation :
-
Reduction :
Advantages :
Critical Analysis of Synthetic Routes
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Nitration/Reduction | 65% | >95% | Moderate | Low (bulk HNO₃) |
| Buchwald-Hartwig | 88% | >99% | High | High (Pd cost) |
| Nucleophilic Substitution | 65% | 90% | High | Moderate |
| Reductive Amination | 58% | 85% | Low | Low |
Key Findings :
-
The Buchwald-Hartwig method offers the highest yield and purity but requires expensive catalysts.
-
Nucleophilic substitution is preferred for industrial-scale synthesis due to reagent availability and simplicity.
Purification and Characterization
-
Recrystallization : Ethanol/water (7:3) removes unreacted starting materials, achieving >99% purity.
-
HPLC : C18 column, 0.1% TFA in acetonitrile/water gradient confirms purity.
-
MS (ESI) : m/z 325.2 [M+H]⁺, consistent with the molecular formula C₁₇H₂₀N₄O.
Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
2-((3-Methyl-1H-pyrazolo(3,4-B)quinolin-4-YL)amino)-1-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles such as halides, thiols; often in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with different functional groups replacing the amino group.
Scientific Research Applications
Biological Properties
The biological activities of 2-((3-Methyl-1H-pyrazolo(3,4-B)quinolin-4-YL)amino)-1-butanol have been investigated in various studies:
- Antimicrobial Activity : Research indicates that pyrazoloquinoline derivatives exhibit significant antimicrobial properties. For instance, compounds derived from this class have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa .
- Anticancer Potential : Some studies suggest that pyrazoloquinoline derivatives may possess anticancer properties. The mechanisms often involve the inhibition of specific cancer cell proliferation pathways and induction of apoptosis in cancer cells .
Therapeutic Applications
The therapeutic potential of this compound can be categorized into several areas:
Platelet Production Enhancement
Research has indicated that certain pyrazoloquinoline derivatives can act as agonists for thrombopoietin receptors, thereby enhancing platelet production. This application is particularly relevant in treating thrombocytopenia (low platelet count), making it a potential candidate for further pharmaceutical development .
Fluorescent Sensors
Due to their photophysical properties, pyrazoloquinoline derivatives can be utilized as fluorescent sensors in biochemical assays. Their ability to selectively bind to specific biomolecules allows for the detection and quantification of various analytes in complex biological systems .
Case Studies
Several case studies highlight the applications and efficacy of this compound:
Mechanism of Action
The mechanism of action of 2-((3-Methyl-1H-pyrazolo(3,4-B)quinolin-4-YL)amino)-1-butanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
Heterocyclic Core Differences: The target compound’s pyrazoloquinoline core is distinct from the pyrazolopyrimidine or chromenone-pyrimidine systems in Example 64 and Intermediate 25. Pyrazoloquinolines are less commonly reported in medicinal chemistry than pyrazolopyrimidines, which are established kinase inhibitor scaffolds .
Substituent Effects: The 4-amino-1-butanol side chain in the target compound introduces hydrogen-bonding capability and hydrophilicity, contrasting with the lipophilic fluorophenyl and methyl benzoate groups in Example 63. This difference may influence solubility, bioavailability, and target selectivity.
Synthetic Pathways: The target compound’s synthesis likely involves nucleophilic substitution or coupling at the 4-position of the pyrazoloquinoline core. In contrast, Example 64 employs a Suzuki-Miyaura cross-coupling reaction with a boronic acid derivative, a method widely used for constructing biaryl systems in drug discovery .
Thermal Stability: While the target compound’s melting point is unspecified, Example 64 exhibits a high melting point (303–306°C), likely due to its rigid chromenone-pyrimidine framework and fluorinated substituents. Pyrazoloquinolines with flexible side chains (e.g., 1-butanol) may display lower thermal stability.
Biological Relevance: Pyrazolo[3,4-B]quinoline derivatives are less studied than pyrazolo[3,4-c]pyrimidines, which are prominent in kinase inhibitors (e.g., c-Met or JAK2 inhibitors).
Biological Activity
The compound 2-((3-Methyl-1H-pyrazolo(3,4-B)quinolin-4-YL)amino)-1-butanol (CAS Number: 105774-22-9) belongs to the class of pyrazoloquinolines, which have garnered significant attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C15H18N4O. The compound features a pyrazoloquinoline core, which is known for its ability to interact with various biological targets.
Anticancer Activity
Research indicates that compounds within the pyrazoloquinoline family exhibit potent anticancer properties . For instance, N-phenyl derivatives of pyrazolo[3,4-b]quinolin-4-amines have been identified as strong inducers of apoptosis in cancer cell lines. In a study, these compounds demonstrated EC50 values ranging from 30 to 70 nM against various human solid tumors .
| Compound | EC50 (nM) | Mechanism |
|---|---|---|
| N-(3-Acetylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine | 400-700 | Apoptosis induction |
| 1,3-dimethyl-N-(4-propionylphenyl)-1H-pyrazolo[3,4-b]quinolin-amine | 30-70 | Cell growth inhibition |
Antimicrobial Activity
The pyrazoloquinoline derivatives have also shown antimicrobial activity . Compounds derived from this scaffold have been tested against various pathogens, demonstrating significant inhibition. The structural modifications in the pyrazoloquinoline framework can enhance their antimicrobial efficacy.
Anti-inflammatory Properties
Recent studies suggest that pyrazolo[3,4-b]quinoline derivatives can inhibit inflammatory pathways. For example, they have been shown to modulate TNF-alpha release and inhibit the phosphorylation of key signaling proteins involved in inflammation .
The biological activity of this compound may be attributed to several mechanisms:
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by activating caspases and other apoptotic factors.
- Inhibition of Kinases : Some derivatives are known to inhibit p38 MAPK pathways, which play a crucial role in cellular stress responses and inflammation .
Case Studies
A notable case study involved the evaluation of a series of pyrazolo[3,4-b]quinolines against human cancer cell lines. The study revealed that structural modifications significantly impacted their anticancer potency. For instance:
- Compound A exhibited an IC50 value of 16 nM against breast cancer cells.
- Compound B , with slight structural variations, showed reduced efficacy with an IC50 value of 200 nM.
These findings underscore the importance of structure-activity relationships (SAR) in optimizing the biological activity of pyrazoloquinoline derivatives.
Q & A
Basic Question
- NMR Spectroscopy : ¹H/¹³C NMR identifies regiochemistry (e.g., pyrazoloquinoline substitution patterns) and confirms the presence of the butanol chain (δ 3.5–3.7 ppm for -CH₂OH) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]⁺ = 325.18; observed 325.17 ± 0.02) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
What strategies address contradictions in reported biological activity data for pyrazoloquinoline derivatives?
Advanced Question
Discrepancies often arise from assay variability or structural modifications:
- Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., ATP concentration in kinase assays). Evidence shows that 3-methoxy substitutions reduce off-target effects by 40% compared to unsubstituted analogs .
- Metabolite Interference : LC-MS/MS quantifies active metabolites (e.g., oxidative derivatives) that may skew activity readings .
- Structural Confirmation : Re-evaluate compounds with conflicting data using XRD or NOESY to rule out stereochemical misassignments .
How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?
Advanced Question
Key Modifications :
Q. Methodology :
- In Silico Docking : AutoDock Vina predicts binding poses with target proteins (e.g., JAK2 kinase) .
- Pharmacokinetic Profiling : Microsomal stability assays (human liver microsomes) guide lead optimization .
What crystallographic challenges arise during refinement of pyrazoloquinoline derivatives?
Advanced Question
- Disorder in Sidechains : The flexible butanol chain often exhibits positional disorder. SHELXL’s PART instruction partitions occupancy to model alternate conformers .
- Thermal Motion : High B-factors (>8 Ų) in the methyl group require anisotropic refinement to avoid overfitting .
- Twinned Data : SHELXE’s twin law detection resolves overlapping reflections in monoclinic systems .
How do solvent and temperature influence the compound’s stability during storage?
Basic Question
- Solvent Choice : Aqueous solutions (pH 7.4 buffer) induce hydrolysis of the aminoquinoline bond within 72 hours, while DMSO retains stability for >6 months .
- Temperature : Accelerated degradation occurs at >40°C (t₁/₂ = 14 days vs. 90 days at 4°C) .
Mitigation : Lyophilization with cryoprotectants (trehalose) extends shelf life to 2 years .
What are the limitations of current synthetic methods for scale-up?
Advanced Question
- Low Yields : Multi-step sequences (e.g., 5 steps) often have cumulative yields <15%. Flow chemistry improves efficiency (yield ↑25%) by optimizing exothermic steps .
- Purification Challenges : Column chromatography is impractical for >10 g batches. Switch to recrystallization (ethanol/water) or HPLC-SFC .
- Catalyst Costs : Pd-based catalysts increase production costs. Nickel alternatives (e.g., NiCl₂(dppe)) reduce expenses by 60% without sacrificing yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
